molecular formula C11H14FN5O3 B12387542 (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol

(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol

Cat. No.: B12387542
M. Wt: 283.26 g/mol
InChI Key: XVGMWRQRNLVRLF-FQGVDISHSA-N
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Description

The compound (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol is a synthetic nucleoside analog It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Glycosylation: The formation of the glycosidic bond between the sugar moiety and the purine base.

    Fluorination: Introduction of the fluorine atom at the 4-position of the sugar ring.

    Hydroxymethylation: Addition of the hydroxymethyl group at the 2-position of the sugar ring.

    Methylamination: Introduction of the methylamino group at the 6-position of the purine base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The purine base can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into DNA or RNA, leading to the disruption of normal cellular processes.

Medicine

In medicine, (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol is investigated for its antiviral and anticancer properties. It can inhibit the replication of viruses or the proliferation of cancer cells by interfering with nucleic acid synthesis.

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a valuable candidate for drug design and development.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination or introduce mutations, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA or RNA polymerases.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: An antiviral drug used to treat herpes infections.

    Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.

    Gemcitabine: A chemotherapy drug used to treat various cancers.

Uniqueness

What sets (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol apart is its unique combination of a fluorine atom and a methylamino group, which can enhance its stability and efficacy. This makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C11H14FN5O3

Molecular Weight

283.26 g/mol

IUPAC Name

(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C11H14FN5O3/c1-13-9-7-10(15-3-14-9)17(4-16-7)11-6(12)8(19)5(2-18)20-11/h3-6,8,11,18-19H,2H2,1H3,(H,13,14,15)/t5-,6?,8+,11-/m1/s1

InChI Key

XVGMWRQRNLVRLF-FQGVDISHSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)F

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F

Origin of Product

United States

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